molecular formula C22H28N2O2 B4260219 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

Cat. No.: B4260219
M. Wt: 352.5 g/mol
InChI Key: JWSCJHFMJHOPBC-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one is a complex organic compound that features a combination of a tetrahydroisoquinoline core, a piperidine ring, and a furan moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the piperidine ring and the furan moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one analogs: Compounds with similar structures but different substituents.

    Tetrahydroisoquinoline derivatives: Compounds that share the tetrahydroisoquinoline core but have different functional groups attached.

    Piperidine derivatives: Compounds that feature the piperidine ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(24-13-9-20-3-1-2-4-21(20)16-24)6-5-18-7-11-23(12-8-18)15-19-10-14-26-17-19/h1-4,10,14,17-18H,5-9,11-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCJHFMJHOPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCC3=CC=CC=C3C2)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one
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1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propan-1-one

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